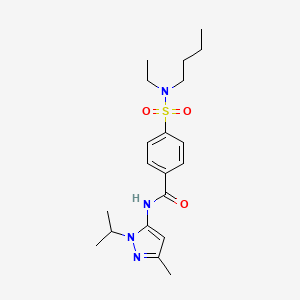

![molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9](/img/structure/B2993115.png)

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

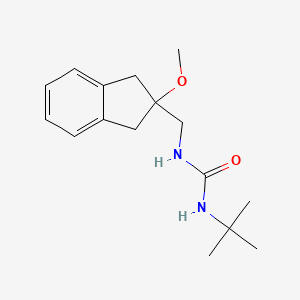

“3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 721418-13-9 . It has a molecular weight of 397.45 . The compound is available in powder form .

Molecular Structure Analysis

The molecular formula of “3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is C21H19NO5S . The InChI code is 1S/C21H19NO5S/c1-27-20-13-6-5-12-19 (20)22 (15-16-8-3-2-4-9-16)28 (25,26)18-11-7-10-17 (14-18)21 (23)24/h2-14H,15H2,1H3, (H,23,24) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not mentioned in the available data.Scientific Research Applications

Toxicity Assessment of Benzoic Acid Derivatives

Benzoic acid derivatives, including compounds similar to "3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid," have been studied for their toxic properties. A study by Gorokhova et al. (2020) assessed the toxicity of several benzoic acid derivatives through intragastric intake experiments in rats. The derivatives exhibited varying degrees of hazard, with some classified as moderately hazardous and others as low hazard. The study highlighted the potential organotoxic effects, particularly on the hepatorenal system, of these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Applications in Drug Synthesis and Disease Treatment

Compounds within this chemical family have been explored for their therapeutic potential. For instance, derivatives have been synthesized as uricosuric agents for treating gout and related conditions. This application underscores the chemical versatility and potential pharmaceutical use of benzoic acid derivatives in designing new drugs (Coderch, 2002).

Inhibitory Effects on Biological Pathways

Specific benzoic acid derivatives have been studied for their inhibitory effects on biological processes. Ciobanu et al. (2003) explored the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors, highlighting the potential of these compounds in modulating estrogen-related pathways and offering insights into their use in cancer research (Ciobanu, Luu‐The, Martel, Labrie, & Poirier, 2003).

Antioxidant and Enzyme Inhibition Properties

The antioxidant properties and enzyme inhibition capabilities of novel bromophenols synthesized from benzoic acids have been documented. These compounds exhibit significant bioanalytical antioxidant activities and inhibitory actions against metabolic enzymes, suggesting their potential in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

Chemical Synthesis and Modification Techniques

Research on the functionalization of benzoic acid derivatives, including meta-C–H olefination, highlights advanced synthetic methodologies that enable the precise modification of these compounds. Such techniques are crucial for the development of new materials and drugs, demonstrating the importance of benzoic acid derivatives in synthetic organic chemistry (Li, Cai, Ji, Yang, & Li, 2016).

properties

IUPAC Name |

3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFWLFMSYKRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)

![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)